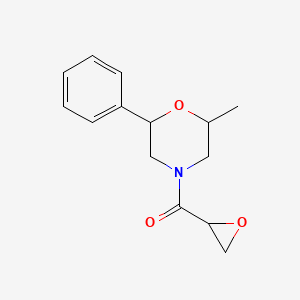![molecular formula C12H12N4O3 B2791635 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid CAS No. 1239742-13-2](/img/structure/B2791635.png)
6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid, also known as MBTCA, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in pharmacology and medicinal chemistry.
Mecanismo De Acción
6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid exerts its pharmacological effects through the inhibition of various enzymes and proteins involved in cellular signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the suppression of bacterial growth. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid for lab experiments is its high purity, which allows for accurate and reproducible results. However, its low solubility in water can make it difficult to work with, and its potency can make it challenging to determine the optimal dosage for experiments.
Direcciones Futuras
There are many potential future directions for research on 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid, including the development of new drugs based on its pharmacological properties, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid in various experimental models.
Conclusion:
In conclusion, 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid is a promising compound with potential applications in pharmacology and medicinal chemistry. Its antitumor, antiviral, and antibacterial properties, as well as its anti-inflammatory and antioxidant effects, make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid can be synthesized through a multi-step process involving the condensation of 2-aminobenzoic acid with morpholine, followed by cyclization with triphosgene. The resulting compound is purified through recrystallization, yielding 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid in high purity.
Aplicaciones Científicas De Investigación
6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid has been the subject of extensive scientific research due to its potential applications in pharmacology and medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
6-morpholin-4-yl-1,2,4-benzotriazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-12(18)11-13-10-7-8(1-2-9(10)14-15-11)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGOSTYBTKQRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=NC(=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2791555.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide](/img/structure/B2791559.png)

![9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2791561.png)
![Ethyl 4-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2791562.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2791571.png)

